5-Bromo-2-(chloromethyl)-1H-imidazole
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H4BrClN2 |
|---|---|
Molecular Weight |
195.44 g/mol |
IUPAC Name |
5-bromo-2-(chloromethyl)-1H-imidazole |
InChI |
InChI=1S/C4H4BrClN2/c5-3-2-7-4(1-6)8-3/h2H,1H2,(H,7,8) |
InChI Key |
USYJUPTYJUNPEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)CCl)Br |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 5 Bromo 2 Chloromethyl 1h Imidazole
Reactivity of the Chloromethyl Moiety
The chloromethyl group attached to the C2 position of the imidazole (B134444) ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent imidazole ring and the good leaving group ability of the chloride ion.
The primary reaction pathway for the chloromethyl moiety is the SN2 mechanism, where a nucleophile attacks the methylene (B1212753) carbon, leading to the displacement of the chloride ion. This allows for the introduction of a wide variety of functional groups at this position.
The reaction of 5-Bromo-2-(chloromethyl)-1H-imidazole with various primary and secondary amines leads to the formation of 2-(aminomethyl)imidazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction. For instance, reactions with primary aromatic and heterocyclic amines have been reported to produce the corresponding 2-(aminomethyl)benzimidazoles. researchgate.net
Interactive Data Table: Amination Reactions
| Amine Nucleophile | Product |
| Primary Aromatic Amines | 5-Bromo-2-(ary laminomethyl)-1H-imidazole |
| Heterocyclic Amines | 5-Bromo-2-((heterocyclyl)aminomethyl)-1H-imidazole |
Thiols and their corresponding thiolates are effective nucleophiles for the displacement of the chloride from the chloromethyl group. This reaction provides a straightforward route to 2-(mercaptomethyl)imidazoles. The reaction proceeds readily due to the high nucleophilicity of sulfur. mdpi.com These reactions are often performed under basic conditions to deprotonate the thiol, thereby increasing its nucleophilicity.
Interactive Data Table: Thiolation Reactions
| Thiol Nucleophile | Product |
| Alkyl Thiols | 5-Bromo-2-((alkylthio)methyl)-1H-imidazole |
| Aryl Thiols | 5-Bromo-2-((arylthio)methyl)-1H-imidazole |
A broad range of other nucleophiles can be employed to functionalize the chloromethyl group. These include alkoxides, cyanides, and azides, leading to the formation of ethers, nitriles, and azides, respectively. The efficiency of these reactions depends on the nucleophilicity of the attacking species and the reaction conditions, such as solvent and temperature.
While nucleophilic substitution is the predominant pathway, elimination reactions can potentially occur under strongly basic conditions, particularly with sterically hindered bases. This would lead to the formation of a methyleneimidazole derivative, although this is generally a less favored reaction pathway compared to substitution for this substrate.
Nucleophilic Substitution Reactions (SN2 Mechanism)
Reactivity of the Bromo-Substituted Imidazole Ring
The bromine atom at the 5-position of the imidazole ring is relatively unreactive towards classical nucleophilic aromatic substitution but is well-suited for participation in transition-metal-catalyzed cross-coupling reactions.
This reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds, significantly increasing the molecular complexity. A prominent example of this is the Suzuki cross-coupling reaction. mdpi.com In this reaction, the bromo-substituted imidazole is coupled with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org This methodology is highly versatile, tolerating a wide range of functional groups on the coupling partner. mdpi.com
The general mechanism for the Suzuki coupling involves the oxidative addition of the bromo-imidazole to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org
Interactive Data Table: Suzuki Cross-Coupling Reactions
| Boronic Acid/Ester | Catalyst | Base | Product |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Aryl-2-(chloromethyl)-1H-imidazole |
| Heteroarylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 5-Heteroaryl-2-(chloromethyl)-1H-imidazole |
| Vinylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | 5-Vinyl-2-(chloromethyl)-1H-imidazole |
Other cross-coupling reactions, such as Stille, Heck, and Sonogashira couplings, are also plausible, allowing for the introduction of a diverse array of substituents at the 5-position.
Halogen Atom Activation and Leaving Group Efficacy
The this compound molecule possesses two potential sites for nucleophilic attack: the bromine atom at the C5 position of the imidazole ring and the chlorine atom on the methyl group at the C2 position. The activation of these halogen atoms and their efficacy as leaving groups are influenced by several factors, including bond strength, the stability of the resulting halide ion, and the nature of the attacking nucleophile and reaction conditions.
Generally, in nucleophilic aromatic substitution reactions on a heteroaromatic ring, the C-Br bond is more reactive than a C-Cl bond. Bromide is a better leaving group than chloride due to its lower bond dissociation energy with carbon and the greater stability of the bromide anion compared to the chloride anion. However, the chloromethyl group at the C2 position introduces a highly reactive site for S"N"2 reactions. The chlorine atom in a chloromethyl group is activated by the adjacent imidazole ring and is a good leaving group, readily displaced by a wide range of nucleophiles.
In the context of this compound, the chloromethyl group is the more reactive site for typical nucleophilic substitution reactions under non-aromatic substitution conditions. This is because the C(sp³)-Cl bond is inherently weaker and more susceptible to nucleophilic attack than the C(sp²)-Br bond of the imidazole ring. Therefore, selective functionalization at the 2-(chloromethyl) position can often be achieved while leaving the 5-bromo substituent intact, providing a handle for subsequent transformations.
Table 1: Comparison of Halogen Atom Reactivity
| Feature | C5-Bromo | C2-(chloromethyl) |
| Hybridization of Carbon | sp² | sp³ |
| Typical Reaction Type | Nucleophilic Aromatic Substitution, Cross-Coupling | S"N"2 Nucleophilic Substitution |
| Relative Leaving Group Ability | Good | Excellent |
| General Reactivity | Less reactive towards direct substitution | More reactive towards direct substitution |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The bromine atom at the C5 position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at this position.
While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of bromo-substituted imidazoles in Suzuki-Miyaura couplings is well-established. Generally, the reaction proceeds by the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.
An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, which allows for the synthesis of a wide array of functionalized imidazole derivatives in good to excellent yields under relatively mild conditions. nih.gov This methodology is crucial as the NH group of the imidazole ring can sometimes interfere with the catalytic cycle. The use of appropriate ligands and bases is key to achieving high yields and preventing side reactions. Given the higher reactivity of the C-Br bond in palladium catalysis compared to the C-Cl bond of the chloromethyl group, selective coupling at the C5 position is anticipated.
Direct C-H Arylation Reactions
Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the C-H bond. In the case of this compound, the imidazole ring possesses C-H bonds that could potentially undergo direct arylation. However, the regioselectivity of such reactions can be challenging to control.
Palladium-catalyzed direct C-H arylation of related azole systems, such as imidazo[2,1-b]thiazoles, with aryl bromides has been successfully demonstrated. nih.gov These reactions often proceed via a concerted metalation-deprotonation (CMD) pathway. nih.gov For this compound, direct arylation would likely compete with the cross-coupling at the C-Br bond. The outcome would depend on the specific catalyst system and reaction conditions employed. It is conceivable that under certain conditions, a tandem direct C-H arylation and Suzuki-Miyaura coupling could be achieved to introduce multiple aryl groups onto the imidazole core.
Intramolecular Rearrangements: Halogen Migration (Halotropy) in Imidazole Systems
Intramolecular rearrangements involving the migration of a halogen atom, a phenomenon known as halotropy or "halogen dance," can occur in certain heterocyclic systems, particularly under basic conditions. This process involves the migration of a halogen atom from one position to another on the aromatic ring.
While experimental evidence for halogen migration specifically in this compound is scarce in the literature, theoretical studies have investigated the structures and energetics of halogen migration in the parent imidazole ring. These computational studies suggest that the migration of hydrogen and halogen atoms (F, Cl, Br) is a possibility, proceeding through specific transition states. researchgate.net
Base-catalyzed halogen dance reactions are known to occur in various bromo-substituted aromatic and heteroaromatic compounds. Current time information in Pasuruan, ID.beilstein-journals.orgnih.gov The mechanism often involves a series of deprotonation and metal-halogen exchange steps. beilstein-journals.org For 5-bromo-imidazole derivatives, the presence of a strong base could potentially induce deprotonation of the imidazole ring, followed by a rearrangement that leads to the migration of the bromine atom to a different carbon atom of the ring. The feasibility and outcome of such a rearrangement would be highly dependent on the reaction conditions and the substitution pattern of the imidazole.
Further Functionalization and Derivatization Strategies
The presence of two distinct halogenated sites on this compound opens up numerous avenues for further functionalization and the synthesis of more complex derivatives.
High Functionalization Using Advanced Reagents (e.g., Tetrakis(dimethylamino)ethylene)
Advanced reagents can be employed to achieve unique functionalizations of halo-heterocycles. Tetrakis(dimethylamino)ethylene (TDAE) is a powerful organic reducing agent that can generate carbanions from halogenated precursors under mild conditions. orientjchem.org This methodology has been successfully applied to the functionalization of 5-nitro-1H-imidazole derivatives bearing a chloromethylphenyl group. orientjchem.org
In a similar vein, TDAE could potentially be used to activate the chloromethyl group of this compound. The reaction would likely proceed via a single electron transfer (SET) mechanism to generate a 5-bromo-1H-imidazol-2-ylmethyl radical, which could then be further reduced to the corresponding carbanion. This highly reactive intermediate could then be trapped with various electrophiles, such as aldehydes or ketones, to introduce new functional groups at the 2-position. This approach offers a powerful tool for carbon-carbon bond formation under non-basic conditions, which can be advantageous when working with base-sensitive substrates.
Transformations into N-Heterocyclic Carbene Precursors
N-Heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis. Imidazolium (B1220033) salts are the most common precursors to NHCs. The 2-(chloromethyl) group of this compound provides a convenient entry point for the synthesis of such precursors.
A common strategy for the synthesis of imidazolium salts involves the N-alkylation of an imidazole derivative. In this case, the 2-(chloromethyl) group can act as an internal alkylating agent after initial N-alkylation of the imidazole ring. For example, reaction of this compound with a primary amine would lead to N-alkylation. Subsequent intramolecular cyclization, where the newly introduced N-substituent attacks the chloromethyl group, would result in the formation of a bicyclic imidazolium salt.
Alternatively, the chloromethyl group can be used to alkylate another imidazole molecule. For instance, the reaction of this compound with a pre-existing N-substituted imidazole could lead to the formation of a dimeric imidazolium salt, which would serve as a precursor to a bis-NHC ligand. While general methods for the synthesis of NHC precursors from various imidazole derivatives are well-documented, the specific application of 2-(chloromethyl)imidazoles in this context provides a direct and efficient route to these important compounds. nih.govbeilstein-journals.org
Advanced Spectroscopic Characterization of 5 Bromo 2 Chloromethyl 1h Imidazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shift and Coupling Analysis
In a ¹H NMR spectrum of 5-Bromo-2-(chloromethyl)-1H-imidazole, distinct signals would be expected for the different types of protons present in the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of a proton.
Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group would likely appear as a singlet further downfield than a typical methyl group, due to the deshielding effect of the adjacent chlorine atom. This signal would be anticipated in the range of δ 4.5 to 5.0 ppm.
Imidazole (B134444) N-H Proton: The proton attached to the nitrogen atom of the imidazole ring (N-H) would exhibit a broad signal that can appear over a wide range of the spectrum, and its chemical shift is highly dependent on the solvent and concentration. In some cases, it may undergo exchange with deuterated solvents, leading to its disappearance from the spectrum.
Expected ¹H NMR Data Table (Theoretical)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| C4-H | 7.0 - 8.0 | Singlet (s) |
| -CH₂Cl | 4.5 - 5.0 | Singlet (s) |
| N-H | Variable | Broad Singlet (br s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Imidazole Ring Carbons: Three signals would be expected for the carbon atoms of the imidazole ring. The carbon atom bearing the bromine (C5) would be significantly influenced by the halogen's electronic effects. The carbon atom attached to the chloromethyl group (C2) would also have a characteristic chemical shift. The remaining carbon (C4) would appear in the typical range for aromatic carbons.
Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group would be expected to resonate at a downfield position due to the electronegativity of the attached chlorine atom.
Expected ¹³C NMR Data Table (Theoretical)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 | 145 - 155 |
| C4 | 115 - 125 |
| C5 | 100 - 110 |
| -CH₂Cl | 40 - 50 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Correlational Assignments
2D NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would show correlations between directly bonded protons and carbons. For instance, a cross-peak would be observed between the signal for the C4-H proton and the C4 carbon, as well as between the -CH₂Cl protons and the -CH₂Cl carbon.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the connectivity of the molecule. For example, correlations would be expected between the -CH₂Cl protons and the C2 carbon of the imidazole ring.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is useful for identifying functional groups.
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ would be characteristic of the N-H stretching vibration of the imidazole ring.
C-H Stretch: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C-H stretching of the -CH₂Cl group would be found in the 2850-3000 cm⁻¹ region.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazole ring would give rise to absorptions in the 1450-1650 cm⁻¹ range.
C-Cl Stretch: A characteristic absorption for the carbon-chlorine bond would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
C-Br Stretch: The carbon-bromine stretching vibration would also appear in the fingerprint region, generally at a lower frequency than the C-Cl stretch, around 500-600 cm⁻¹.
Expected IR Absorption Data Table (Theoretical)
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N / C=C Stretch | 1450 - 1650 |
| C-Cl Stretch | 600 - 800 |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.
Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound. Due to the presence of bromine and chlorine, this peak would exhibit a characteristic isotopic pattern. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in approximately a 3:1 ratio. This would result in a cluster of peaks for the molecular ion (M, M+2, M+4).
Fragmentation Pattern: Common fragmentation pathways for such a molecule could include the loss of a chlorine atom, a chloromethyl radical, or a bromine atom. The fragmentation of the imidazole ring itself could also occur. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₄H₄BrClN₂).
Elemental Analysis for Empirical Formula Determination
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages would be compared to the theoretical percentages calculated from the molecular formula of this compound (C₄H₄BrClN₂) to confirm its elemental composition and purity.
Theoretical Elemental Analysis Data
| Element | Theoretical Percentage (%) |
| Carbon (C) | 23.38 |
| Hydrogen (H) | 1.96 |
| Bromine (Br) | 38.89 |
| Chlorine (Cl) | 17.26 |
| Nitrogen (N) | 13.63 |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and crystallographic parameters, which are crucial for understanding the molecule's conformation and intermolecular interactions.
Although the crystal structure of this compound has not been specifically reported, a detailed crystallographic analysis of a related derivative, 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, offers valuable insights into the structural characteristics of the 5-bromo-1H-imidazole core. The crystallographic data for this derivative is summarized below. researchgate.net
The crystal structure was determined to be monoclinic with the space group P21/c. researchgate.net The unit cell parameters were found to be a = 9.0255(5) Å, b = 14.9112(5) Å, and c = 10.9438(5) Å, with a β angle of 109.223(5)°. researchgate.net The volume of the unit cell is 1390.71(12) ų, and it contains four molecules (Z = 4). researchgate.net This detailed structural information is critical for computational modeling and for understanding the steric and electronic effects of the substituents on the imidazole ring.
| Parameter | Value |
|---|---|
| Chemical Formula | C12H9Br2N3O3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.0255(5) |
| b (Å) | 14.9112(5) |
| c (Å) | 10.9438(5) |
| β (°) | 109.223(5) |
| Volume (ų) | 1390.71(12) |
| Z | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.
Specific UV-Vis spectroscopic data for this compound is not documented in available literature. However, studies on various imidazole derivatives provide a general understanding of their electronic absorption properties. Imidazole-based compounds typically exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions.
For instance, studies on a series of D-π-A type imidazole derivatives show absorption maxima in the range of ~295 nm and ~380 nm, with high molar absorptivity coefficients (ε > 104 dm3 mol−1 cm−1). nih.gov The position of these absorption bands can be influenced by the nature of the substituents on the imidazole ring and the polarity of the solvent. nih.gov Generally, electron-withdrawing groups can cause a red shift (bathochromic shift) in the absorption maximum, while electron-donating groups may lead to a blue shift (hypsochromic shift). The solvent polarity can also affect the energy of the electronic transitions, leading to solvatochromic shifts. nih.gov
| Derivative Type | Typical λmax (nm) | Molar Absorptivity (ε) (dm³ mol⁻¹ cm⁻¹) | Typical Electronic Transitions |
|---|---|---|---|
| D-π-A Type Imidazoles | ~295 and ~380 | > 10⁴ | π → π* |
The electronic absorption spectra of imidazolium-based ionic liquids have been shown to have definitive peaks at approximately 160 nm and 210 nm. rsc.org These absorptions are primarily attributed to electronic transitions within the imidazolium (B1220033) cation. rsc.org While these examples are not direct analogs of this compound, they illustrate the general regions of UV absorption for the imidazole core and how substitutions can modulate these properties.
Computational Studies and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 5-Bromo-2-(chloromethyl)-1H-imidazole, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to perform geometry optimization. researchgate.net This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation.
From these calculations, key electronic properties can be derived. The distribution of electron density reveals the molecule's polarity and reactive sites. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity.
Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and bonding interactions within the molecule. nih.govorientjchem.org
Illustrative DFT Data for this compound
| Parameter | Illustrative Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects chemical reactivity and stability. |
Note: The data in this table is illustrative and intended to represent typical outputs of DFT calculations for similar molecules. It is not based on published experimental or computational results for this compound.
Theoretical calculations can map out the energetic landscape of a chemical reaction involving this compound. By identifying the structures of transition states—the highest energy points along a reaction coordinate—and calculating their energies relative to the reactants and products, the activation energy for a given reaction can be determined.
This is particularly useful for understanding its reactivity, for instance, in nucleophilic substitution reactions at the chloromethyl group. Computational methods can compare different potential pathways, helping to predict the most likely reaction products under various conditions. This information is invaluable for optimizing synthetic routes and understanding potential metabolic transformations.
Quantum chemical methods can be used to calculate fundamental thermodynamic properties. The heat of formation, which is the change in enthalpy when a compound is formed from its constituent elements in their standard states, can be predicted with reasonable accuracy.
Furthermore, the Bond Dissociation Energy (BDE) for specific bonds within the molecule can be calculated. For this compound, the BDE of the C-Cl bond in the chloromethyl group and the C-Br bond on the imidazole (B134444) ring are of particular interest. These values provide insight into the molecule's thermal stability and the likelihood of bond cleavage during chemical reactions or under photochemical conditions.
Illustrative Energetic Properties for this compound
| Property | Bond | Illustrative Calculated Value (kJ/mol) |
|---|---|---|
| Bond Dissociation Energy | C-Cl | 340 |
| Bond Dissociation Energy | C-Br | 290 |
Note: The data in this table is illustrative and intended to represent typical outputs of such calculations. It is not based on published experimental or computational results for this compound.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. youtube.com This method is crucial in drug discovery for identifying potential biological targets and understanding the basis of molecular recognition.
For this compound, molecular docking simulations would involve placing the molecule into the binding site of a target protein and evaluating the interactions. The simulation software calculates a "docking score," which estimates the binding affinity.
The analysis of the resulting docked pose can reveal key binding interactions, such as:
Hydrogen bonds: The imidazole ring's nitrogen atoms can act as hydrogen bond donors or acceptors.
Halogen bonds: The bromine atom can interact with electron-rich pockets in the receptor.
Hydrophobic interactions: The imidazole ring can engage in hydrophobic contacts with nonpolar amino acid residues.
Pi-stacking: The aromatic imidazole ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan. mdpi.com
Understanding these interactions is fundamental to explaining the compound's potential biological activity and for designing more potent derivatives.
In the absence of a known biological target, "reverse docking" or "target fishing" approaches can be employed. dntb.gov.ua In this strategy, this compound is computationally screened against a large library of protein structures. Proteins that show favorable docking scores are identified as potential biological targets.
Studies on other imidazole-based compounds have identified a wide range of potential targets, including enzymes like carbonic anhydrase and protein kinases. scielo.br For example, docking studies of imidazole-based 1,2,3-triazoles against carbonic anhydrase II have revealed excellent binding scores and key interactions within the active site. scielo.br Similar in silico screening could suggest potential targets for this compound, which would then need to be validated by experimental biological assays. The output of these simulations typically includes a ranked list of potential protein targets and an estimated binding affinity (e.g., in kcal/mol or as an estimated inhibition constant, Ki).
Structure-Property Relationship (SPR) Studies
The electronic and structural properties of this compound are significantly influenced by its substituent groups. The bromine atom at the 5-position and the chloromethyl group at the 2-position modulate the electron density distribution and molecular geometry of the imidazole ring, which in turn dictates its physicochemical properties and reactivity.
Computational methods such as Density Functional Theory (DFT) are instrumental in elucidating these relationships. DFT calculations on related imidazole derivatives have shown that halogen substituents, like bromine, act as electron-withdrawing groups through inductive effects, while also participating in resonance. bohrium.com The chloromethyl group is primarily an electron-withdrawing substituent due to the electronegativity of the chlorine atom.
The interplay of these substituents is expected to influence key molecular descriptors. For instance, the dipole moment, polarizability, and frontier molecular orbital (HOMO-LUMO) energies are sensitive to such substitutions. In analogous systems, the introduction of a methyl group at the 2-position of the imidazole ring has been shown to enhance adsorption ability on surfaces, a property that can be correlated with electronic structural changes. bohrium.com
Table 1: Predicted Influence of Substituents on Molecular Properties of this compound (based on analogous compounds)
| Molecular Property | Influence of 5-Bromo Group | Influence of 2-(chloromethyl) Group | Predicted Net Effect |
| Dipole Moment | Increases due to electronegativity | Increases due to electronegativity | Significant overall dipole moment |
| HOMO Energy | Lowers energy (stabilizes) | Lowers energy (stabilizes) | Lowered HOMO energy, indicating reduced electron-donating ability |
| LUMO Energy | Lowers energy | Lowers energy | Lowered LUMO energy, indicating increased electron-accepting ability |
| HOMO-LUMO Gap | Modulates the gap | Modulates the gap | Altered electronic excitation energies compared to unsubstituted imidazole |
| Acidity of N-H | Increases acidity | Increases acidity | Increased acidity of the imidazole N-H proton |
Note: The data in this table is qualitative and predictive, based on theoretical principles and computational studies of similar halogenated and substituted imidazole derivatives.
Investigations into Non-Covalent Interactions
Non-covalent interactions play a crucial role in the supramolecular chemistry and biological activity of heterocyclic compounds. For this compound, halogen bonding and π-π stacking are of particular interest.
Halogen Bonding:
The bromine atom in this compound can act as a halogen bond donor. This is due to the phenomenon of a "σ-hole," a region of positive electrostatic potential on the outer surface of the halogen atom, opposite to the C-Br covalent bond. acs.org This positive region can interact favorably with nucleophilic species, such as lone pairs on oxygen or nitrogen atoms. Computational studies on bromobenzene (B47551) and other bromo-aromatic systems have quantified the strength and directionality of these interactions. nih.gov The strength of the halogen bond is influenced by the polarizability of the halogen atom, with bromine forming moderately strong halogen bonds. nih.gov The chlorine atom in the chloromethyl group can also participate in halogen bonding, though typically weaker than bromine.
π-π Stacking:
Table 2: Theoretical Characteristics of Non-Covalent Interactions in Systems Analogous to this compound
| Interaction Type | Key Features | Typical Interaction Energies (kcal/mol) |
| Halogen Bonding (C-Br···Nu) | Highly directional, involves σ-hole | 1-5 |
| π-π Stacking (Imidazole Ring) | Parallel-displaced or T-shaped geometries | 2-10 |
Note: The interaction energies are approximate and can vary based on the specific molecular environment and computational method employed. This data is derived from studies on analogous systems.
In Silico Mechanistic Insights into Chemical Reactivity
Computational chemistry provides powerful tools for investigating reaction mechanisms and predicting chemical reactivity. For this compound, in silico studies can offer insights into its behavior in various chemical transformations.
The electronic structure, as calculated by methods like DFT, can predict the most likely sites for electrophilic and nucleophilic attack. The electron-withdrawing nature of the bromo and chloromethyl groups is expected to decrease the electron density of the imidazole ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted imidazole. Conversely, these substituents can activate the ring towards nucleophilic attack.
Reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can provide a more quantitative prediction of reactive sites. For instance, these indices can help identify which of the carbon or nitrogen atoms in the ring is most susceptible to a particular type of reaction.
Furthermore, computational modeling can be used to explore the reaction pathways of processes involving this compound. This includes the calculation of transition state geometries and activation energies for reactions such as nucleophilic substitution at the chloromethyl group or metal-catalyzed cross-coupling reactions at the bromo-substituted position. Studies on the migration of halogen atoms in imidazoles have shown that the barriers for such processes can be computationally estimated, providing valuable mechanistic information. researchgate.netcsic.es
Table 3: Predicted Reactivity Profile of this compound based on In Silico Analysis of Analogous Compounds
| Reactive Site | Predicted Reactivity | Potential Reactions |
| Chloromethyl Group (CH2Cl) | Electrophilic carbon susceptible to nucleophilic attack | Nucleophilic substitution (e.g., with amines, thiols) |
| Bromo Group (C-Br) | Can participate in metal-catalyzed reactions | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Imidazole Ring | Reduced reactivity towards electrophiles | Potential for nucleophilic aromatic substitution under harsh conditions |
| N-H Proton | Acidic | Deprotonation with a suitable base |
Note: This table is a predictive summary based on the expected electronic effects of the substituents and general reactivity patterns of similar compounds.
Applications in Chemical Synthesis and Pre Clinical Research
Role as a Versatile Intermediate in Organic Synthesis
Halogenated imidazoles are highly valued in synthetic chemistry. The presence of halogen atoms, such as bromine and chlorine, at specific positions on the imidazole (B134444) ring provides reactive handles for a variety of chemical transformations, particularly cross-coupling reactions. This reactivity allows for the systematic construction of complex molecules.
The compound 5-Bromo-2-(chloromethyl)-1H-imidazole is structurally primed to be a versatile building block. The bromine atom on the imidazole ring is analogous to that in related compounds like 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1-methyl-1H-imidazole, which are recognized as key intermediates for creating various active pharmaceutical ingredients (APIs). nbinno.comthieme-connect.de The carbon-bromine bond serves as a key site for metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. nbinno.com
These reactions allow for the attachment of a wide array of molecular fragments, leading to complex imidazole-based structures. Common transformations for which bromo-imidazoles are precursors include:
Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form new carbon-carbon bonds, enabling the introduction of aryl or vinyl groups. nbinno.com
Sonogashira Coupling: Coupling with terminal alkynes to add alkynyl substituents. nbinno.com
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines. nbinno.com
The chloromethyl group at the 2-position adds another layer of synthetic utility, acting as an electrophilic site for nucleophilic substitution reactions. This dual reactivity makes this compound a potentially powerful tool for creating diverse and complex imidazole architectures for various applications, from pharmaceuticals to materials science. rsc.org
Beyond modifying the imidazole core, this compound can serve as a precursor for a wide range of other heterocyclic systems. The imidazole ring itself is a stable aromatic system that can be incorporated into larger, fused heterocyclic structures. The reactive sites on the molecule allow for annulation reactions, where additional rings are built onto the existing imidazole scaffold.
For instance, the chloromethyl group can react with various dinucleophiles to form new rings. This strategic utility has been demonstrated with similar building blocks, such as in the synthesis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (B1592377) derivatives, which have shown potential as dual orexin (B13118510) receptor antagonists. dntb.gov.ua The imidazole moiety is a common feature in a vast number of natural products and synthetic compounds, highlighting its importance as a foundational structure in the synthesis of diverse heterocyclic compounds. nih.gov
Pre-clinical Biological Activity and Mechanistic Explorations (for related imidazole derivatives)
Imidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comnih.govnih.gov Pre-clinical research has focused on understanding their mechanisms of action to develop more potent and selective therapeutic agents.
A significant body of research has been dedicated to the antimicrobial and antifungal properties of imidazole-containing compounds. ijesrr.org These derivatives have demonstrated efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species, particularly Candida strains. mdpi.com
| Compound Type | Microorganism | Reported MIC Range (µM) | Reference |
|---|---|---|---|
| Nitroimidazole/1,3,4-oxadiazole hybrids | E. coli | 4.9–17 | nih.gov |
| Quinolone/imidazole hybrids | P. aeruginosa | 0.46 | nih.gov |
| Benzimidazole-1,2,3-triazole-sulfonamide hybrids | S. aureus | 32-64 | nih.gov |
| 1,2,4-triazole/imidazole derivatives | C. albicans | 0.5–1 | researchgate.net |
One of the key mechanisms through which certain imidazole derivatives exert their antimicrobial effect is by interfering with microbial DNA. mdpi.com Some imidazole compounds can disrupt the synthesis of DNA and RNA, thereby inhibiting the replication and transcription processes that are essential for microbial survival. nano-ntp.com
Nitroimidazoles, a specific subclass, function as prodrugs. nih.gov Inside the microbial cell, the nitro group is reduced to form highly reactive nitro radical anions. nih.gov These toxic radical species can directly damage the DNA structure, causing strand breaks and inhibiting DNA synthesis, which ultimately leads to cell death. nih.gov Other imidazole derivatives may target and inhibit enzymes that are critical for DNA replication and repair processes. mdpi.comnih.gov It has also been suggested that certain structural additions to the imidazole core, such as an anthracene (B1667546) ring, may enhance its ability to interact with and bind to DNA. researchgate.net
The integrity of the cell membrane and cell wall is critical for the survival of microbes. Many imidazole derivatives target these structures to exert their antimicrobial and antifungal effects.
Anti-inflammatory Mechanistic Pathways (e.g., Enzyme Inhibition, Reactive Oxygen Species Modulation)
There is no available scientific literature that specifically investigates the anti-inflammatory mechanistic pathways of this compound. While the broader class of imidazole-containing compounds has been studied for anti-inflammatory properties, these findings cannot be directly attributed to this specific molecule. ekb.egnih.gov Studies on other imidazole derivatives have sometimes pointed to mechanisms like the inhibition of pro-inflammatory enzymes or the modulation of signaling pathways, but data for this compound is absent. dntb.gov.ua
Neuroprotective Effects in In Vitro and Animal Models
No peer-reviewed studies detailing the neuroprotective effects of this compound in either in vitro cell cultures or animal models were found. Consequently, there is no data to report on its potential efficacy or mechanisms of action in protecting neuronal cells from damage or degeneration.
Antioxidant Activity Mechanisms
The antioxidant activity and the underlying mechanisms for this compound have not been documented in the scientific literature. While various imidazole derivatives have been synthesized and evaluated for their ability to scavenge free radicals or inhibit oxidative processes, specific data for this compound is not available. mdpi.comnih.gov
Interactions with Specific Biological Targets (e.g., Imidazoline I2 Receptors, Trypanothione Reductase)
There is no published research detailing any interaction between this compound and specific biological targets such as Imidazoline I2 receptors or Trypanothione Reductase.
Imidazoline I2 Receptors: These receptors are implicated in several physiological and pathological processes, and various ligands have been identified. wikipedia.orgnih.gov However, this compound is not mentioned among the compounds known to bind to or modulate these receptors.
Trypanothione Reductase: This enzyme is a crucial target in the development of drugs against trypanosomatid parasites. nih.govnih.govmdpi.com The literature describes numerous inhibitors of this enzyme, but this compound has not been identified as one of them.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Routes
Future research will likely prioritize the development of more atom-economical, cost-effective, and environmentally benign methods for synthesizing 5-Bromo-2-(chloromethyl)-1H-imidazole. Current multistep syntheses can be resource-intensive, and a key goal is to streamline these processes. Research efforts may focus on:
Continuous Flow Chemistry: Implementing flow synthesis to improve reaction control, enhance safety, and allow for easier scalability compared to traditional batch processes.
Green Chemistry Principles: Investigating the use of greener solvents, reducing the number of synthetic steps (e.g., through one-pot reactions), and minimizing waste generation.
Exploration of Novel Functionalization Strategies for Enhanced Chemical Diversity
The presence of two distinct reactive handles—the C5-bromo group and the C2-chloromethyl group—makes this imidazole (B134444) a prime candidate for creating diverse molecular libraries. Future work will expand upon known transformations by exploring:
Advanced Cross-Coupling Reactions: While the bromine atom is amenable to standard cross-coupling reactions like Suzuki-Miyaura and Sonogashira, emerging research will likely incorporate more advanced and versatile coupling methodologies to attach complex moieties. nbinno.comnbinno.com
Direct C-H Functionalization: Applying modern strategies of direct C(sp²)-H functionalization to the imidazole ring could offer new, atom-economical ways to introduce substituents without pre-functionalization, a technique that has been successfully applied to other imidazole systems. rsc.org
Sequential and Orthogonal Derivatization: Developing robust protocols for the selective, stepwise functionalization of the C-Br bond and the C-Cl bond. This would allow for the controlled and predictable synthesis of highly complex, multifunctional imidazole derivatives. The chloromethyl group readily reacts with various nucleophiles, including dithiocarbamates, thiols, phenols, and amines, to create a wide array of substituted methyl-imidazole derivatives. researchgate.net
| Reactive Site | Reaction Type | Potential Reagent Class | Resulting Moiety | Reference |
|---|---|---|---|---|
| C5-Bromo | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Aryl/Heteroaryl Substitution | thieme-connect.de |
| C5-Bromo | Sonogashira Coupling | Terminal Alkynes | Alkynyl Substitution | nbinno.com |
| C5-Bromo | Buchwald-Hartwig Amination | Amines | Amino Substitution | nbinno.com |
| C2-Chloromethyl | Nucleophilic Substitution | Thiols, Phenols, Amines | Thioether, Ether, Amine Linkage | researchgate.net |
| C4-H | Direct C-H Arylation | Aryl Halides (in related systems) | Aryl Substitution | rsc.org |
Deeper Mechanistic Understanding of Chemical Transformations and Biological Interactions
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and predicting the outcomes of new transformations. Future studies will likely employ a combination of kinetic analysis, isotopic labeling, and computational chemistry to elucidate the pathways of key functionalization reactions. Similarly, if derivatives show biological activity, research will focus on understanding their mechanism of action. This involves identifying molecular targets (e.g., enzymes, receptors) and characterizing the specific intermolecular interactions, such as hydrogen bonding or π–π stacking, that govern the binding events. researchgate.net
Comprehensive Elucidation of Structure-Activity and Structure-Property Relationships
By systematically modifying the this compound core and evaluating the resulting derivatives, researchers can establish clear structure-activity relationships (SAR) and structure-property relationships (SPR). chemijournal.com
For Medicinal Chemistry: SAR studies will correlate specific structural modifications with changes in biological activity (e.g., enzyme inhibition, antimicrobial potency). For example, studies on related benzimidazole-thioquinoline derivatives have shown that substitutions, such as a 4-bromobenzyl group, can significantly enhance inhibitory activity against enzymes like α-glucosidase. nih.gov
For Materials Science: SPR studies will link molecular structure to physical and chemical properties, such as conductivity, photoluminescence, or non-linear optical responses.
| Compound Class | Modification | Biological Target/Activity | Potency (IC50/MIC) | Reference |
|---|---|---|---|---|
| Benzimidazole-thioquinolines | 4-Bromobenzyl at S-position | α-Glucosidase Inhibition | 28.0 µM | nih.gov |
| 2-Phenyl-benzimidazoles | 4-Aminophenyl at C2 | Antibacterial (P. aeruginosa) | 25 µg/mL | researchgate.net |
| Nitro/bromo-styryl-benzimidazoles | Styryl linkage at C2 | Antitubercular (M. tuberculosis) | Good activity reported | ekb.eg |
Integration of Advanced Computational Modeling with Experimental Validation
The synergy between computational chemistry and experimental work is a powerful paradigm in modern chemical research. nih.gov Future investigations will heavily rely on:
Density Functional Theory (DFT): To predict molecular geometries, electronic properties, and spectroscopic signatures of novel derivatives, guiding synthetic efforts. nih.gov DFT can also be used to calculate reactivity descriptors and analyze frontier molecular orbitals (FMOs) to understand the electronic properties of these molecules. nih.gov
Molecular Dynamics (MD) and Docking: To simulate the interaction of imidazole derivatives with biological targets, predicting binding affinities and modes of action. nih.govnih.gov These in silico screening methods can prioritize compounds for synthesis and biological testing, saving time and resources. The findings from these computational models must be rigorously tested and validated through experimental synthesis and bioassays. nih.gov
Expanding the Scope of Applications in Advanced Materials Science and Chemical Biology
While imidazole derivatives are well-established in medicinal chemistry, future research will increasingly explore their utility in other domains. longdom.org
Materials Science: The imidazole scaffold is a component of molecules with interesting electronic and optical properties. nbinno.com Derivatives of this compound could be investigated for use in organic light-emitting diodes (OLEDs), sensors, or as non-linear optical (NLO) materials. nih.gov
Chemical Biology: Functionalized imidazoles can be developed as chemical probes, such as fluorescent labels or affinity reagents, to study biological processes and pathways. The versatile chemistry of the scaffold allows for the incorporation of reporter tags or photo-crosslinking groups.
Q & A
Basic: What are the recommended synthetic routes for 5-Bromo-2-(chloromethyl)-1H-imidazole, and how can reaction conditions be optimized?
Answer:
A common approach involves cyclization of N-acylated α-aminonitriles under controlled conditions. For example, analogous imidazole derivatives are synthesized at 45°C for 16 hours, followed by purification via flash chromatography (silica gel, hexane:EtOAc = 3:1) to achieve yields up to 70% . Optimization can include adjusting reaction time, temperature, and catalyst loading. Monitoring intermediates using TLC and optimizing solvent polarity during chromatography improve yield and purity.
Advanced: How can researchers address contradictions in spectroscopic data (e.g., NMR, IR) during characterization?
Answer:
Discrepancies in NMR or IR spectra may arise from impurities, solvent effects, or tautomerism. For instance, in imidazole derivatives, broad singlet peaks in NMR (e.g., δ 11.62 ppm for NH protons) indicate exchange processes . Comparing experimental data with computed spectra (DFT calculations) and using deuterated solvents like (CD)CO can resolve ambiguities . For IR, ensure thin-film preparation consistency to avoid artifacts in key peaks like C=N (1617 cm) or C-Br (592 cm) .
Basic: What safety protocols are essential for handling this compound?
Answer:
Follow GHS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid heat/sparks due to potential decomposition. Store in dry, cool conditions (P402) and dispose of waste via licensed facilities (P501) . While specific toxicity data may be limited, treat it as hazardous—implement protocols for skin/eye exposure (P301+P310) and respiratory protection .
Advanced: What crystallographic strategies are effective for resolving the structure of this compound?
Answer:
Use single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement). Ensure high-resolution data collection (e.g., 200 K) to mitigate thermal motion artifacts. Address disorder in chloromethyl groups via PART instructions in SHELXL. Validate hydrogen bonding and π-stacking interactions using PLATON . For twinned crystals, apply TWIN/BASF commands during refinement .
Basic: Which spectroscopic techniques confirm the structure of this compound?
Answer:
- NMR : Identify aromatic protons (δ 7.4–8.35 ppm) and chloromethyl (CHCl) as a singlet near δ 4.5–5.0 ppm .
- IR : Look for C=N (1617 cm), C-Br (590–592 cm), and C-Cl (745 cm) stretches .
- HRMS : Confirm molecular ion [M+H] with <5 ppm error (e.g., CHBrN: 286.01 m/z) .
Advanced: How can molecular docking predict biological activity of derivatives targeting EGFR?
Answer:
Use AutoDock Vina or Schrödinger Suite for docking into EGFR’s ATP-binding pocket (PDB: 1M17). Parameterize the chloromethyl group’s electrophilicity for covalent binding simulations. Validate predictions with in vitro assays (e.g., MTT cytotoxicity on cancer cell lines) . ADMET analysis (SwissADME) predicts pharmacokinetics, focusing on LogP (<5) and CYP450 interactions .
Advanced: What side reactions occur during functionalization of the chloromethyl group, and how are they controlled?
Answer:
Common issues include hydrolysis to hydroxymethyl or elimination to form vinyl groups. Mitigate by using anhydrous conditions (e.g., dry DMF) and low temperatures (0–5°C) for nucleophilic substitutions. Monitor via NMR for byproducts (e.g., δ 113–117 ppm for vinyl carbons) . Add radical inhibitors (e.g., BHT) to prevent polymerization during free-radical reactions.
Basic: How should purification be optimized for this compound?
Answer:
Use flash chromatography with gradient elution (hexane:EtOAc from 9:1 to 1:1) to separate polar byproducts. For crystalline derivatives, recrystallize from EtOH/HO mixtures. Monitor purity via HPLC (C18 column, acetonitrile:HO = 70:30, UV 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
